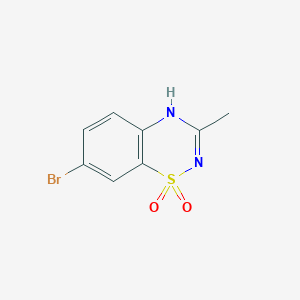

7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione

Description

7-Bromo-3-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a bromine substituent at position 7 and a methyl group at position 2. This compound is commercially available (Santa Cruz Biotechnology, sc-357992) and is synthesized via pre-substituted anthranilic acids or methyl anthranilates to avoid isomer formation during post-synthesis halogenation or alkylation . Its structure features a 1λ⁶,2,4-benzothiadiazine core, with the sulfonyl (SO₂) groups contributing to its electron-withdrawing properties and stability.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHVDVMKHHHBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879322 | |

| Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-15-6 | |

| Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione typically involves the reaction of 2-amino-5-bromobenzenesulfonamide with acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dione group to a diol.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. The presence of the bromine atom in 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications to the benzothiadiazine structure can result in compounds with improved efficacy against various bacterial strains .

Anti-inflammatory Properties

Compounds within the benzothiadiazine class have been investigated for their anti-inflammatory effects. The ability of 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine to inhibit specific inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases. In vitro studies have indicated that it may reduce the production of pro-inflammatory cytokines .

Cancer Research

There is ongoing research into the role of benzothiadiazine derivatives in cancer therapy. The structural features of 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine may contribute to its ability to modulate signaling pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it could act as a chemotherapeutic agent by inducing apoptosis in cancer cells .

Material Science

Polymer Chemistry

The compound has been utilized in polymer synthesis as a building block for creating novel materials with specific properties. Its unique chemical structure allows it to be incorporated into polymer chains, leading to materials with enhanced thermal stability and mechanical strength. Research indicates that polymers derived from benzothiadiazine can be used in coatings and composite materials .

Photovoltaic Applications

Recent studies have explored the use of benzothiadiazine derivatives in organic photovoltaic devices. The compound's electronic properties make it suitable for use as a donor material in organic solar cells, potentially improving energy conversion efficiencies. Investigations into its performance within device architectures are ongoing .

Chemical Reagent

Synthesis of Other Compounds

7-Bromo-3-methyl-4H-1,2,4-benzothiadiazine serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a range of other functionalized compounds. For instance, it can be used in coupling reactions or as a precursor for synthesizing more complex heterocycles .

Case Study 1: Antimicrobial Efficacy

A study conducted at the National Taras Shevchenko University evaluated the antimicrobial activity of several benzothiadiazine derivatives including 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine. Results indicated that modifications to the substituents significantly affected antibacterial potency against both Gram-positive and Gram-negative bacteria .

Case Study 2: Polymer Development

Research published by Enamine Ltd demonstrated the successful incorporation of 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine into poly(ethylene glycol) (PEG) matrices. The resulting materials exhibited improved mechanical properties and thermal resistance compared to unmodified PEG .

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Variation

6-Bromo-3-phenyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione

- Key Differences : Bromine at position 6 instead of 7; phenyl group at position 3 instead of methyl.

- Implications: The bromine position alters steric and electronic effects.

3-Methyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide (Diazoxide)

- Key Differences : Chlorine at position 7 instead of bromine; lacks the 1λ⁶ configuration (SO₂ vs. S=O).

- Implications : Diazoxide exhibits distinct pharmacological properties, such as antihypertensive effects, compared to diuretics like chlorothiazide. The smaller chlorine atom may reduce steric hindrance but decrease lipophilicity compared to bromine .

3-Bromo-8-fluoro-5-methoxy-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione

Heterocycle Core Modifications

4-Bromoisatoic Anhydride (7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione)

- Key Differences : Oxazine core replaces thiadiazine; bromine at position 5.

- Implications : The oxazine ring lacks sulfur atoms, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitutions .

3-Acyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides

Substituent Functionalization Impact on Properties

Biological Activity

7-Bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione is a chemical compound with significant potential in various biological applications. Its molecular formula is C8H7BrN2O2S, and it has garnered attention for its pharmacological properties, particularly in antimicrobial and anticancer research.

- Molecular Weight : 275.13 g/mol

- CAS Number : 13460-15-6

- IUPAC Name : 7-bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromobenzenesulfonamide with acetic anhydride. This method allows for the formation of various derivatives through subsequent chemical reactions such as oxidation and substitution.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds related to 7-Bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiadiazine derivatives. For example, derivatives have been tested for their ability to inhibit protein-protein interactions (PPIs) associated with cancer pathways. One study highlighted a related compound's IC50 value against STAT3 as 15.8 µM, demonstrating its potential as a direct STAT3 inhibitor . The inhibition of such pathways is crucial for developing targeted cancer therapies.

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzothiadiazine derivatives have been investigated for:

- Antidiabetic Effects : Some derivatives show promise in modulating glucose metabolism.

- Anti-inflammatory Activities : Compounds in this class may reduce inflammation markers in various models.

- Antifungal Activity : Certain analogs display significant antifungal properties against pathogens like Aspergillus species .

Case Studies and Research Findings

Q & A

Q. Q1. What are the common synthetic routes for preparing 7-Bromo-3-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione, and what intermediates are critical?

A1. The compound is synthesized via condensation reactions between substituted chromen-3-carboxaldehydes and aminobenzenesulfonamides. Key intermediates include 6-bromo-4-oxo-4H-chromen-3-carboxaldehyde and 2-aminobenzenesulfonamide derivatives. Crystallization under controlled conditions (e.g., ethanol/water mixtures) yields the final product, with structural confirmation via X-ray diffraction .

Q. Q2. How is the crystal structure of benzothiadiazine derivatives validated, and what parameters are typically reported?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (e.g., S–N = 1.63–1.65 Å), angles (e.g., C–S–C ~105°), and torsion angles. Non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) are analyzed to explain packing motifs .

Advanced Mechanistic and Biological Studies

Q. Q3. How do benzothiadiazine derivatives modulate AMPA receptor activity, and what structural features enhance blood-brain barrier (BBB) penetration?

A3. Derivatives like IDRA21 bind to the dimer interface of AMPA receptor GluA2 subunits, inhibiting desensitization. The 3-methyl and 7-bromo substituents improve lipophilicity, enhancing BBB permeability. Computational docking simulations rationalize binding modes and guide structural optimization .

Q. Q4. What resistance mutations arise in HCV RNA polymerase when exposed to benzothiadiazine non-nucleoside inhibitors (NNIs), and how do they affect drug binding?

A4. Mutations (e.g., M414T, C451R) in the HCV RdRp palm domain reduce inhibitor affinity by altering hydrophobic interactions. Resistance profiling via replicon assays shows cross-resistance within the benzothiadiazine class but not with benzimidazole NNIs, indicating distinct binding sites .

Q. Q5. How do benzothiadiazines inhibit mitochondrial complex II (CII), and what structural modifications improve anticancer potency?

A5. The halogenated benzothiadiazine core disrupts succinate dehydrogenase activity. Substituents like bromine at position 7 enhance electron-withdrawing effects, increasing CII inhibition (IC₅₀ < 1 μM in some derivatives). SAR studies prioritize lipophilic groups for mitochondrial targeting .

Computational and Methodological Approaches

Q. Q6. What molecular dynamics (MD) protocols are used to study benzothiadiazine-membrane interactions, and what insights do they provide?

A6. MD simulations (e.g., GROMACS) with lipid bilayers (DOPC/DOPS/cholesterol) reveal preferential localization at membrane interfaces. Hydrogen-bond analysis (e.g., S=O⋯H–C lipid chains) and free energy calculations (PMF) quantify partitioning behavior, critical for drug delivery optimization .

Q. Q7. How can in silico docking address discrepancies in reported biological activities of benzothiadiazine derivatives?

A7. Docking against multiple receptor conformations (e.g., AMPAR S1S2 domains) identifies flexible binding modes. Pairing with mutagenesis data resolves contradictions, such as variable efficacy due to receptor subtype specificity .

Data Analysis and Experimental Design

Q. Q8. How should researchers resolve conflicting data on benzothiadiazine cytotoxicity across cell lines?

A8. Standardize assays (e.g., ATP-based viability tests) and control for metabolic differences (e.g., mitochondrial activity in cancer vs. normal cells). Cross-validate with transcriptomic profiling to identify off-target effects .

Q. Q9. What strategies optimize crystallographic data quality for benzothiadiazine derivatives with low solubility?

A9. Use micro-seeding techniques and high-boiling solvents (e.g., DMSO/acetone mixtures) to grow crystals. Synchrotron radiation improves diffraction resolution for poorly diffracting samples .

Emerging Applications and Derivatives

Q. Q10. How can spiro-linked benzothiadiazine derivatives expand therapeutic applications?

A10. Spiro structures (e.g., 1,1-dioxido-spiro[benzothiadiazine-piperidine]) improve conformational rigidity, enhancing target selectivity. Ethyl ketone substituents enable covalent binding to cysteine residues in enzymes like proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.